Isolithocholic acid

Übersicht

Beschreibung

Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid (LCA) or lithocholic acid 3α-sulfate . It inhibits spore germination induced by taurocholic acid (TCA) in the C. difficile strains CD196, M68, BI9, and 630, as well as inhibits growth and decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a concentration of 0.0003% .

Synthesis Analysis

Bile acids (BAs) are a kind of cholanic acids synthesized from cholesterol in the liver . They are closely related to glucose, lipid, cholesterol, and drug metabolisms. BAs also maintain their own synthesis, metabolism, and homeostasis by regulating endogenous nuclear receptors such as farnesoid X receptor (FXR) and related pathways .Molecular Structure Analysis

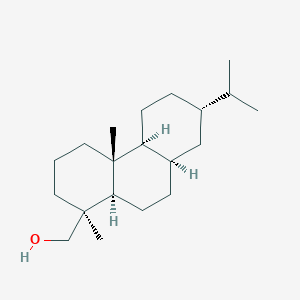

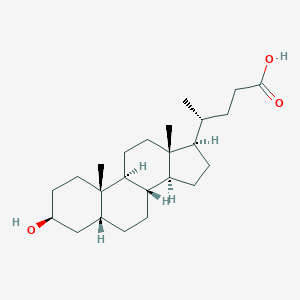

The molecular formula of Isolithocholic acid is C24H40O3 . The formal name is (3β,5β)-3-hydroxy-cholan-24-oic acid .Chemical Reactions Analysis

The microbiota modulates gut immune homeostasis. Bacteria influence the development and function of host immune cells, including T helper cells expressing interleukin-17A (TH17 cells) .Physical And Chemical Properties Analysis

The molecular weight of Isolithocholic acid is 376.6 . It is slightly soluble in Chloroform, Ethanol, and Methanol .Wissenschaftliche Forschungsanwendungen

Bile Acid Metabolite

Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid (LCA) or lithocholic acid 3α-sulfate . Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .

Inhibition of Spore Germination

Isolithocholic acid has been found to inhibit spore germination induced by taurocholic acid in the C. difficile strains CD196, M68, BI9, and 630 . This suggests a potential role for isolithocholic acid in the treatment or prevention of certain bacterial diseases .

Reduction of Cytotoxicity

Isolithocholic acid decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a concentration of 0.0003% . This indicates that isolithocholic acid could potentially be used to reduce the harmful effects of certain bacterial toxins .

Association with Obesity and Diabetes

Comprehensive large-scale quantitative mass spectrometry and genetics analyses show circulating levels of isolithocholic acid are clinically associated with and genetically linked to obesity and diabetes mellitus (DM) . This suggests that isolithocholic acid could potentially be used as a biomarker for these conditions .

Potential Therapeutic Applications

Isolithocholic acid levels were found to be causally associated with reduced BMI and DM risk . This suggests that isolithocholic acid could potentially have therapeutic applications in the treatment of obesity and DM .

pH-Dependent Metabolism

Human liver cytosol reduces 3-keto-5 beta-cholanoic acid to lithocholic acid at a pH level of 7.0 or above and to Isolithocholic Acid at a pH level of 6.0 or below when NADPH is used as a coenzyme . This indicates that the metabolism of isolithocholic acid is pH-dependent, which could have implications for its use in different physiological conditions .

Wirkmechanismus

Target of Action

Isolithocholic acid is a bile acid that is formed via microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . It primarily targets the spores of certain strains of Clostridium difficile, a bacterium that can cause infections in the gut .

Mode of Action

Isolithocholic acid interacts with its targets by inhibiting spore germination and growth. Specifically, it inhibits spore germination induced by taurocholic acid in the C. difficile strains CD196, M68, BI9, and 630 . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells when used at a certain concentration .

Biochemical Pathways

The formation of isolithocholic acid involves the microbial metabolism of lithocholic acid or lithocholic acid 3α-sulfate . This process is part of the larger bile acid metabolic pathway, which plays a crucial role in the digestion and absorption of dietary fats in the small intestine . The transformation of bile acids into iso-bile acids is facilitated by certain bacteria in the gut .

Pharmacokinetics

The pharmacokinetics of isolithocholic acid, like other bile acids, involves its synthesis from cholesterol in the liver, secretion into the small intestine, and subsequent modifications through the process of metabolism by gut bacteria . .

Result of Action

The action of isolithocholic acid results in the inhibition of spore germination and growth of certain C. difficile strains, thereby potentially preventing or reducing the severity of infections caused by these bacteria . It also decreases the cytotoxicity of C. difficile culture supernatants to Vero cells .

Action Environment

The action of isolithocholic acid is influenced by the gut environment, particularly the presence of other bile acids and gut microbiota . For instance, the formation of isolithocholic acid is facilitated by certain gut bacteria that can metabolize lithocholic acid or lithocholic acid 3α-sulfate . Additionally, diet can influence the levels of isolithocholic acid, as evidenced by a study showing decreased fecal levels of isolithocholic acid in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-WFVDQZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315537 | |

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isolithocholic acid | |

CAS RN |

1534-35-6 | |

| Record name | Isolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

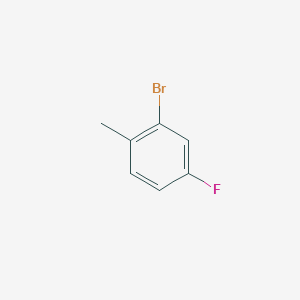

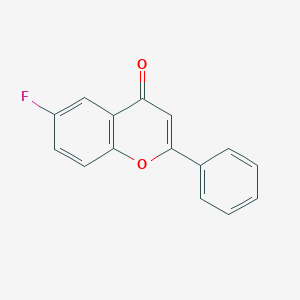

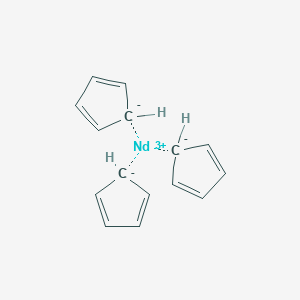

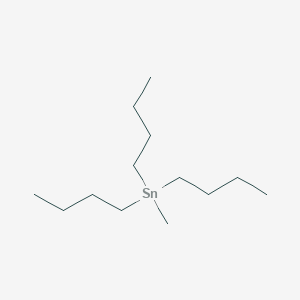

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)